1-(Trifluoromethyl)naphthalene-6-carboxaldehyde
CAS No.:
Cat. No.: VC15965011
Molecular Formula: C12H7F3O
Molecular Weight: 224.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F3O |
|---|---|
| Molecular Weight | 224.18 g/mol |
| IUPAC Name | 5-(trifluoromethyl)naphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H |
| Standard InChI Key | BSLSGOWVZLPDME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)(F)F |
Introduction
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an aromatic compound featuring a trifluoromethyl group and a carboxaldehyde functional group attached to a naphthalene ring. This compound is of interest due to its unique electronic properties, which arise from the electron-withdrawing trifluoromethyl substituent. These properties make it valuable in organic synthesis and potential biological applications.
Synthesis
The synthesis of 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde typically involves multi-step organic reactions, starting with naphthalene derivatives. Common synthetic methods include:
-
Electrophilic Substitution: Introduction of the trifluoromethyl group into a naphthalene framework using reagents like trifluoroacetic acid derivatives.
-
Formylation: Addition of the carboxaldehyde group via Vilsmeier-Haack or Reimer-Tiemann reactions.
-
Catalytic Methods: Use of transition-metal catalysts (e.g., palladium or copper complexes) for regioselective functionalization.
These methods allow for precise control over the substitution pattern on the naphthalene ring.
Applications
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is primarily used in:
-
Organic Synthesis: As an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
-
Material Science: Its unique electronic properties make it useful in designing advanced materials like liquid crystals and organic semiconductors.
-
Biological Research: The compound's reactivity allows for modification into derivatives with potential antimicrobial or pharmacological activity.
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde | Trifluoromethyl at position 1; carboxaldehyde at position 6 | |
| 2-Naphthaldehyde | Lacks trifluoromethyl group; simpler structure | |
| 5-(Trifluoromethyl)naphthalene-2-carbaldehyde | Trifluoromethyl at position 5; carbaldehyde at position 2 | |
| 4-(Trifluoromethyl)benzaldehyde | Benzene ring instead of naphthalene |
The structural differences influence their reactivity and application potential, with the naphthalene-based compounds generally offering enhanced versatility.
Research Findings
Studies on similar compounds have demonstrated significant biological activity, such as antimicrobial effects against various bacterial strains. While specific data on 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is limited, its structural analogs suggest potential for:
-
Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
-
Antifungal Properties: Activity against fungal strains like Candida albicans.
Research indicates that the trifluoromethyl group contributes to increased lipophilicity and membrane permeability, enhancing biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume